5-Bromo-2-(2-fluorophenyl)pyrimidine
Overview
Description
5-Bromo-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluorophenyl)pyrimidine typically involves the bromination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-hydroxypyrimidine with bromine to form 2-hydroxy-5-bromopyrimidine, followed by a reaction with phosphorus oxychloride (POCl3) and triethylamine to introduce the fluorine atom . The reaction conditions often involve temperature control and the use of solvents like methanol for recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and the structure of the compound it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyrimidine
- 2-(2-Fluorophenyl)pyrimidine
- 5-Bromo-2-iodopyrimidine
Uniqueness
5-Bromo-2-(2-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s ability to interact with various molecular targets and improve its stability and solubility compared to similar compounds.
Biological Activity
5-Bromo-2-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. The structural formula can be represented as follows:
This compound serves as a versatile building block in organic synthesis and has been investigated for various therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong inhibitory effect on cell growth .
Table 1: Anticancer Activity of this compound Derivatives
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | L1210 Mouse Leukemia | <0.01 |
5-Bromo-2-(4-fluorophenyl)pyrimidine | A549 Lung Cancer | 0.05 |
5-Bromo-2-phenylpyrimidine | MCF7 Breast Cancer | 0.03 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 40 |
S. aureus | 45 |
Pseudomonas aeruginosa | 50 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was found effective against fungal pathogens such as Botrytis cinerea and Phomopsis sp., with EC50 values indicating strong inhibition at low concentrations .
Table 3: Antifungal Activity of this compound
Fungal Strain | EC50 (µg/mL) |
---|---|
Botrytis cinerea | 10.5 |
Phomopsis sp. | <10 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. In anticancer applications, it is believed to inhibit kinases that play crucial roles in cell proliferation and survival . The compound's unique electronic properties due to the bromine and fluorine substituents enhance its binding affinity to these targets.
Case Studies
- Leukemia Cell Proliferation Inhibition : A study demonstrated that derivatives of this compound effectively inhibited L1210 mouse leukemia cells with IC50 values significantly lower than traditional chemotherapeutics .
- Antifungal Efficacy : Another investigation revealed that certain derivatives exhibited over 100% inhibition rates against Phomopsis sp., outperforming established antifungal agents like Pyrimethanil .
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMPTJNQZQDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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